N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
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Overview
Description
N’-(2-hydroxy-5-iodobenzylidene)-2-(2-methylphenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. The presence of functional groups like hydroxyl, iodine, and phenoxy in its structure suggests potential reactivity and utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-5-iodobenzylidene)-2-(2-methylphenoxy)acetohydrazide typically involves the condensation reaction between 2-hydroxy-5-iodobenzaldehyde and 2-(2-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxy-5-iodobenzylidene)-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of the corresponding aldehyde or ketone.
Reduction: Formation of the hydrazine derivative.
Substitution: Formation of substituted derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and anticancer activities due to the presence of bioactive functional groups.
Medicine: Explored as a potential drug candidate for treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(2-hydroxy-5-iodobenzylidene)-2-(2-methylphenoxy)acetohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and hydrazone linkage suggests potential interactions with nucleophilic sites in proteins or DNA, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N’-(2-hydroxybenzylidene)-2-(2-methylphenoxy)acetohydrazide: Lacks the iodine atom, which may result in different reactivity and biological activity.
N’-(2-hydroxy-5-chlorobenzylidene)-2-(2-methylphenoxy)acetohydrazide: Contains a chlorine atom instead of iodine, potentially altering its chemical and biological properties.
N’-(2-hydroxy-5-nitrobenzylidene)-2-(2-methylphenoxy)acetohydrazide: The presence of a nitro group can significantly impact its reactivity and biological effects.
Uniqueness
N’-(2-hydroxy-5-iodobenzylidene)-2-(2-methylphenoxy)acetohydrazide is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to similar compounds. The combination of hydroxyl, iodine, and phenoxy groups in its structure provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C16H15IN2O3 |
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Molecular Weight |
410.21g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15IN2O3/c1-11-4-2-3-5-15(11)22-10-16(21)19-18-9-12-8-13(17)6-7-14(12)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ |
InChI Key |
KPTQIJNPKYYAGB-GIJQJNRQSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)I)O |
Origin of Product |
United States |
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